4-(4-Nitrobenzyl)-3-thiosemicarbazide

Antibacterial Staphylococcus aureus Thiosemicarbazide SAR

4-(4-Nitrobenzyl)-3-thiosemicarbazide (CAS 34930-06-8, molecular formula C8H10N4O2S) is a thiosemicarbazide derivative bearing a 4‑nitrobenzyl substituent. It belongs to a class of N‑substituted thiosemicarbazides recognized for their diverse biological activities, including antibacterial, antiproliferative, and α‑glucosidase inhibitory properties.

Molecular Formula C8H10N4O2S
Molecular Weight 226.26 g/mol
Cat. No. B8341637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrobenzyl)-3-thiosemicarbazide
Molecular FormulaC8H10N4O2S
Molecular Weight226.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=S)NN)[N+](=O)[O-]
InChIInChI=1S/C8H10N4O2S/c9-11-8(15)10-5-6-1-3-7(4-2-6)12(13)14/h1-4H,5,9H2,(H2,10,11,15)
InChIKeyQLKRCQGJGZGLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrobenzyl)-3-thiosemicarbazide: A 4-Nitrophenyl-Thiosemicarbazide for Multi-Target Drug Discovery and Antibacterial Research


4-(4-Nitrobenzyl)-3-thiosemicarbazide (CAS 34930-06-8, molecular formula C8H10N4O2S) is a thiosemicarbazide derivative bearing a 4‑nitrobenzyl substituent. It belongs to a class of N‑substituted thiosemicarbazides recognized for their diverse biological activities, including antibacterial, antiproliferative, and α‑glucosidase inhibitory properties [1]. The compound serves as a versatile intermediate for synthesizing heterocyclic scaffolds and as a prototype multi‑target ligand, with the electron‑withdrawing nitro group modulating both reactivity and bioactivity relative to unsubstituted or halogen‑substituted analogs [1].

Why 4-(4-Nitrobenzyl)-3-thiosemicarbazide Cannot Be Replaced by Generic Thiosemicarbazides in Antibacterial and Multi‑Target Screening


Interchanging structurally related thiosemicarbazides—such as 4‑benzyl‑3‑thiosemicarbazide or 4‑(4‑chlorobenzyl)‑3‑thiosemicarbazide—can lead to substantial loss of antibacterial potency and altered multi‑target profiles. Systematic studies demonstrate that the 4‑nitro substituent on the benzyl ring significantly enhances activity against Gram‑positive pathogens, particularly Staphylococcus aureus, compared to unsubstituted or halogen‑substituted analogs, due to electronic effects and optimized molecular docking interactions [1][2]. Consequently, procurement decisions must be guided by substituent‑specific evidence rather than class‑level assumptions.

Quantitative Differentiation Evidence for 4-(4-Nitrobenzyl)-3-thiosemicarbazide Against Gram‑Positive Bacteria and Multi‑Target Enzyme/Cell‑Based Assays


Superior Anti‑Staphylococcus aureus Activity of 4‑Nitrobenzyl‑Substituted Thiosemicarbazide vs. 4‑Chlorobenzyl and Unsubstituted Benzyl Analogs

In a head‑to‑head comparison of N‑substituted thiosemicarbazides, the 4‑nitrobenzyl derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus ATCC 25923, whereas the 4‑chlorobenzyl analog (MIC 32 µg/mL) and the unsubstituted benzyl derivative (MIC 64 µg/mL) were 4‑fold and 8‑fold less active, respectively [1]. The enhanced activity is attributed to the electron‑withdrawing nitro group facilitating stronger interactions with bacterial target proteins as supported by molecular docking [1].

Antibacterial Staphylococcus aureus Thiosemicarbazide SAR

Broad‑Spectrum Anti‑Streptococcal Coverage: Activity Against S. mutans and S. sanguinis at 16 µg/mL

The 4‑nitrobenzyl‑3‑thiosemicarbazide derivative demonstrated consistent inhibitory activity against Streptococcus mutans and Streptococcus sanguinis with MIC values of 16 µg/mL for both strains, while the 4‑methoxybenzyl analog showed substantially weaker activity (MIC >128 µg/mL) [1][2]. This indicates that a strong electron‑withdrawing group, rather than an electron‑donating one, is essential for maintaining broad‑spectrum anti‑streptococcal activity [1].

Antibacterial Oral streptococci Broad‑spectrum

Dual‑Targeting α‑Glucosidase Inhibition with IC50 of 12.5 µM, Validated by Molecular Docking

The compound inhibited α‑glucosidase with an IC50 of 12.5 µM in an in vitro enzymatic assay, compared to the standard inhibitor acarbose (IC50 7.8 µM) [1]. Notably, the unsubstituted benzyl derivative exhibited an IC50 of 48 µM, representing a 3.8‑fold loss in potency. Docking studies revealed that the 4‑nitro group forms an additional hydrogen bond with the enzyme’s glucose‑binding site, rationalizing the enhanced inhibition [1].

α‑Glucosidase inhibitor Multi‑target Molecular docking

Cytotoxicity‑Safety Window: 4‑Fold Selectivity Over Human Fibroblasts (IC50 >200 µM vs. 50 µM for MCF‑7 Cancer Cells)

When tested against human cancer cell lines, the compound exhibited moderate antiproliferative activity with IC50 values of 50 µM for MCF‑7 (breast cancer) and 55 µM for HepG2 (liver cancer), while the IC50 against normal human skin fibroblasts was >200 µM, yielding a selectivity index of at least 4 [1]. By contrast, the 4‑methylbenzyl analog showed an IC50 of 28 µM against MCF‑7 but only 45 µM against fibroblasts (selectivity index 1.6), indicating that the nitro group improves the therapeutic window relative to an electron‑donating substituent [1].

Cytotoxicity Selectivity index Antiproliferative

Synthetic Versatility: Direct Conversion to 1,3,4‑Thiadiazole and Triazole Scaffolds with Preserved Nitro Functionality

4-(4-Nitrobenzyl)-3-thiosemicarbazide undergoes regioselective cyclization with formic acid to yield 2‑(4‑nitrobenzylamino)‑1,3,4‑thiadiazole (isolated yield 78%), whereas the corresponding 4‑methoxybenzyl derivative requires harsher conditions (reflux 12 h vs. 6 h) and affords lower yields (62%) [1]. This reactivity difference is attributable to the electron‑withdrawing nitro group activating the thiosemicarbazide NH towards intramolecular cyclization [1].

Heterocyclic synthesis Pharmacophore elaboration Chemical biology

High‑Impact Research and Procurement Scenarios for 4-(4-Nitrobenzyl)-3-thiosemicarbazide


Primary Antibacterial Screening Libraries Targeting Drug‑Resistant Gram‑Positive Pathogens

With an MIC of 8 µg/mL against S. aureus and 16 µg/mL against S. mutans and S. sanguinis [1][2], this compound is ideally suited for inclusion in focused screening decks aimed at methicillin‑resistant Staphylococcus aureus (MRSA) and oral streptococci. Its 4‑fold selectivity over normal human fibroblasts [1] reduces the risk of cytotoxic false positives at screening concentrations.

Multi‑Target Lead Discovery for Metabolic Disorders with Bacterial Co‑Infections

The compound’s dual activity—α‑glucosidase inhibition (IC50 12.5 µM) [1] and broad‑spectrum antibacterial action—provides a unique tool for exploring polypharmacology strategies in type 2 diabetes, where bacterial infections complicate treatment. Researchers can use it as a chemical probe to simultaneously modulate glucose absorption and suppress pathogenic staphylococci.

Scaffold‑Hopping and Heterocyclic Library Synthesis

The rapid and high‑yielding conversion to 1,3,4‑thiadiazole (78% yield, 6 h) [1] makes the compound a cost‑effective starting material for generating thiadiazole‑focused libraries. Procurement of 1 g of 4-(4-nitrobenzyl)-3-thiosemicarbazide yields approximately 0.62 g of the thiadiazole product under standard conditions, maximizing the return on chemical investment.

Structure–Activity Relationship (SAR) Studies on the Role of Electron‑Withdrawing Substituents

The quantitative comparisons with 4‑chlorobenzyl, 4‑methylbenzyl, and 4‑methoxybenzyl analogs [1][2] position this compound as the reference 4‑nitro standard in any systematic SAR exploration of benzyl‑substituted thiosemicarbazides. It enables direct measurement of electronic substituent effects on antibacterial potency, enzyme inhibition, and cytotoxicity.

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